ONC213

説明

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

特性

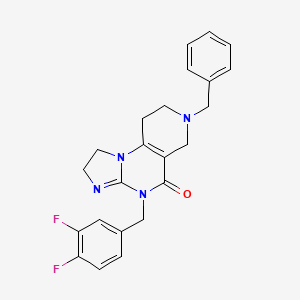

分子式 |

C23H22F2N4O |

|---|---|

分子量 |

408.4 g/mol |

IUPAC名 |

11-benzyl-7-[(3,4-difluorophenyl)methyl]-2,5,7,11-tetrazatricyclo[7.4.0.02,6]trideca-1(9),5-dien-8-one |

InChI |

InChI=1S/C23H22F2N4O/c24-19-7-6-17(12-20(19)25)14-29-22(30)18-15-27(13-16-4-2-1-3-5-16)10-8-21(18)28-11-9-26-23(28)29/h1-7,12H,8-11,13-15H2 |

InChIキー |

JSJNWKZRWWDYBB-UHFFFAOYSA-N |

正規SMILES |

C1CN(CC2=C1N3CCN=C3N(C2=O)CC4=CC(=C(C=C4)F)F)CC5=CC=CC=C5 |

製品の起源 |

United States |

Foundational & Exploratory

ONC213 in Acute Myeloid Leukemia: A Technical Overview of its Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Introduction

Acute Myeloid Leukemia (AML) is a hematological malignancy characterized by the rapid growth of abnormal myeloid cells in the bone marrow and blood. Despite advancements in chemotherapy and targeted agents, AML, particularly in older adults and in relapsed/refractory settings, remains a significant clinical challenge. A key area of investigation in AML therapeutics is the targeting of metabolic vulnerabilities within leukemia cells, especially the leukemia stem cells (LSCs) that are often responsible for treatment resistance and relapse.[1][2] The imipridone ONC213 has emerged as a promising therapeutic agent with a novel mechanism of action that exploits the metabolic dependencies of AML cells.[3][4] This technical guide provides an in-depth overview of the core mechanism of action of this compound in AML, supported by quantitative data, detailed experimental protocols, and signaling pathway visualizations.

Core Mechanism of Action: Targeting Mitochondrial Metabolism

This compound exerts its anti-leukemic effects primarily by targeting a key enzyme in the mitochondrial tricarboxylic acid (TCA) cycle: α-ketoglutarate dehydrogenase (α-KGDH).[3][4][5] This action initiates a cascade of events that culminate in the selective apoptosis of AML cells, including the resilient LSC population, while demonstrating minimal toxicity to normal hematopoietic cells.[3][6]

The central tenets of this compound's mechanism of action are:

-

Inhibition of α-Ketoglutarate Dehydrogenase (α-KGDH): this compound directly inhibits the activity of α-KGDH, a critical enzyme in the TCA cycle responsible for converting α-ketoglutarate to succinyl-CoA.[3][5] This inhibition leads to an accumulation of α-ketoglutarate and a disruption of the TCA cycle.[3]

-

Suppression of Oxidative Phosphorylation (OXPHOS): By disrupting the TCA cycle, this compound effectively suppresses mitochondrial respiration and oxidative phosphorylation (OXPHOS), the primary energy-generating process in many AML cells, particularly LSCs.[3][7][8]

-

Induction of Mitochondrial Stress and the Integrated Stress Response (ISR): The impairment of mitochondrial function triggers a state of mitochondrial stress.[3][9] This, in turn, activates the Integrated Stress Response (ISR), a cellular stress pathway.[1][9] However, unlike some other ISR activators, this compound's induction of the ISR in AML cells appears to be independent of CHOP activation.[1]

-

Reduction of MCL-1 Expression: A crucial downstream consequence of this compound-mediated signaling is the reduced translation of the anti-apoptotic protein Myeloid Cell Leukemia 1 (MCL-1).[3][4][7] MCL-1 is a key resistance factor to BCL-2 inhibitors like venetoclax (B612062).[1][2]

-

Induction of Apoptosis: The combination of metabolic collapse due to OXPHOS suppression and the downregulation of the critical survival protein MCL-1 culminates in the induction of apoptosis in AML cells.[3][5]

Notably, the mechanism of this compound is distinct from its predecessor, ONC201. This compound does not induce the expression of TNF-related apoptosis-inducing ligand (TRAIL) or its receptor DR5, nor does it affect AKT phosphorylation, which are hallmarks of ONC201's activity.[10] While ONC201's activity is linked to the mitochondrial protease ClpP, this compound's primary mechanism in AML cells appears to be ClpP-independent.[11]

Synergy with Venetoclax

A significant aspect of this compound's therapeutic potential lies in its ability to synergize with the BCL-2 inhibitor venetoclax.[1][2] Venetoclax resistance is often mediated by the upregulation of other anti-apoptotic proteins, most notably MCL-1.[1] By reducing MCL-1 levels, this compound effectively re-sensitizes venetoclax-resistant AML cells to apoptosis.[1][2] This combination not only enhances the killing of bulk AML cells but also effectively targets the LSC population, addressing a key driver of relapse.[1][2]

Data Presentation

In Vitro Cytotoxicity of this compound in AML Cell Lines

| Cell Line | IC50 (nM) |

| MV4-11 | 91.7 |

| OCI-AML3 | 626.0 |

| MOLM-13 | Not explicitly stated, but sensitive |

| THP-1 | Not explicitly stated, but intrinsically resistant to venetoclax |

Data extracted from studies where AML cell lines were treated with varying concentrations of this compound for 72 hours, and viability was assessed using an MTT assay.[3][9]

In Vitro Cytotoxicity of this compound in Primary AML Patient Samples

| Parameter | Value |

| Number of Samples | 48 |

| IC50 Range (nM) | 106.0 - 2173.0 |

| Median IC50 (nM) | Not explicitly stated |

Primary AML patient samples were treated with a range of this compound concentrations for 72 hours, with cell viability determined by MTT assay.[3]

Effects of this compound on AML Progenitor and Stem Cells

| Treatment | Effect on Colony Formation |

| This compound (250 nM) | Strong reduction in clonogenicity in some primary AML samples |

| This compound (500 nM) | Suppression of colony numbers to less than 5% for all tested primary AML samples |

Colony formation assays were conducted on primary AML patient samples treated with this compound for 48 hours before being plated in methylcellulose.[3]

Experimental Protocols

Cell Viability Assay (MTT Assay)

-

Cell Seeding: AML cell lines or primary patient cells are seeded in 96-well plates at a predetermined density.

-

Drug Treatment: Cells are treated with a range of concentrations of this compound or vehicle control for 72 hours.

-

MTT Addition: Thiazolyl blue tetrazolium bromide (MTT) solution is added to each well and incubated to allow for the formation of formazan (B1609692) crystals by metabolically active cells.

-

Solubilization: The formazan crystals are solubilized by adding a solubilizing agent (e.g., DMSO).

-

Absorbance Reading: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis: The IC50 values are calculated using software such as GraphPad Prism.[3][9]

Apoptosis Assay (Annexin V/PI Staining)

-

Cell Treatment: AML cells are treated with this compound or vehicle control for a specified period (e.g., 48 hours).

-

Cell Harvesting and Washing: Cells are harvested, washed with cold PBS, and resuspended in Annexin V binding buffer.

-

Staining: Fluorescently labeled Annexin V (e.g., FITC-conjugated) and Propidium Iodide (PI) are added to the cells.

-

Incubation: The cells are incubated in the dark to allow for binding of Annexin V to exposed phosphatidylserine (B164497) on the outer leaflet of the plasma membrane of apoptotic cells and for PI to enter non-viable cells.

-

Flow Cytometry: The stained cells are analyzed by flow cytometry to distinguish between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.[3]

Western Blotting

-

Cell Lysis: Following treatment with this compound, cells are lysed in a suitable lysis buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: The protein concentration of the lysates is determined using a protein assay (e.g., BCA assay).

-

SDS-PAGE: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).

-

Blocking: The membrane is blocked with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.

-

Primary Antibody Incubation: The membrane is incubated with primary antibodies specific for the proteins of interest (e.g., MCL-1, cleaved PARP, β-actin).

-

Secondary Antibody Incubation: After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.[1][2]

Colony Formation Assay

-

Cell Treatment: Primary AML patient samples are treated with this compound or vehicle for 48 hours.

-

Plating in Methylcellulose: The treated cells are washed and plated in a methylcellulose-based medium that supports the growth of hematopoietic colonies.

-

Incubation: The plates are incubated for 10-14 days in a humidified incubator.

-

Colony Enumeration: The number of colonies (AML-CFUs) is counted under a microscope.[3][8]

Mitochondrial Respiration Analysis (Seahorse Bioanalyzer)

-

Cell Seeding: AML cells are seeded in a Seahorse XF cell culture microplate.

-

Drug Treatment: Cells are treated with this compound for a specified duration.

-

Assay Execution: The Seahorse bioanalyzer measures the oxygen consumption rate (OCR) in real-time. A mitochondrial stress test is performed by sequentially injecting oligomycin, FCCP, and a mixture of rotenone (B1679576) and antimycin A to determine key parameters of mitochondrial function, including basal respiration, maximal respiration, and spare respiratory capacity.[1][5]

Mandatory Visualizations

Caption: Core mechanism of action of this compound in AML cells.

Caption: Synergistic interaction between this compound and Venetoclax.

Caption: Experimental workflow for apoptosis analysis.

References

- 1. This compound: a novel strategy to resensitize resistant AML cells to venetoclax through induction of mitochondrial stress | springermedizin.de [springermedizin.de]

- 2. This compound: a novel strategy to resensitize resistant AML cells to venetoclax through induction of mitochondrial stress - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The imipridone this compound targets α-ketoglutarate dehydrogenase to induce mitochondrial stress and suppress oxidative phosphorylation in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The Imipridone this compound Targets α-Ketoglutarate Dehydrogenase to Induce Mitochondrial Stress and Suppress Oxidative Phosphorylation in Acute Myeloid Leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

- 6. researchgate.net [researchgate.net]

- 7. aacrjournals.org [aacrjournals.org]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. aacrjournals.org [aacrjournals.org]

- 11. Blazing a TRAIL in acute myeloid leukemia treatment | St. Jude Research [stjude.org]

The Imipridone ONC213: A Technical Guide to its Discovery, Synthesis, and Preclinical Evaluation

For Researchers, Scientists, and Drug Development Professionals

Abstract

ONC213 is a novel, orally bioavailable small molecule belonging to the imipridone class of compounds, currently under investigation for its potent anti-cancer properties, particularly in hematological malignancies such as acute myeloid leukemia (AML). This technical guide provides a comprehensive overview of the discovery, synthesis, and preclinical characterization of this compound. It details the compound's mechanism of action as an inhibitor of α-ketoglutarate dehydrogenase (αKGDH), leading to mitochondrial stress and apoptosis in cancer cells. This document includes a compilation of key preclinical data, detailed experimental protocols, and visualizations of the relevant biological pathways and experimental workflows to serve as a valuable resource for the scientific community.

Discovery and Development

This compound is the fourth compound in the imipridone pipeline developed by Oncoceutics, now a part of Chimerix, Inc.[1][2]. The imipridone class of molecules is characterized by a unique tricyclic heterocyclic framework and was identified for its potential to target G protein-coupled receptors involved in cancer signaling.[1] Following the development of its predecessors, including ONC201, ONC206, and ONC212, this compound emerged as a promising candidate with enhanced potency and a distinct mechanism of action.[1][3]

The composition of matter for this compound and its use in cancer treatment are protected by patents, with the initial patent issued in the United States providing protection until early 2036.[1] Preclinical research, notably conducted at the Barbara Ann Karmanos Cancer Institute and Wayne State University School of Medicine, has been instrumental in elucidating the anti-leukemic activity of this compound.[1] These studies have demonstrated its efficacy in various preclinical models, including patient-derived xenografts, and have highlighted its synergistic potential with other anti-cancer agents like the BCL-2 inhibitor, venetoclax (B612062).[1][4]

Synthesis of this compound

While the precise, step-by-step synthesis of this compound is proprietary, the general synthetic routes for imipridone derivatives are well-documented in the scientific and patent literature. These methods typically involve a convergent synthesis strategy.

A common approach to constructing the core imipridone scaffold involves the reaction of commercially available primary amines with an excess of methyl acrylate, followed by cyclization using a strong base like sodium hydride to form N-substituted piperidone carboxylates.[5] Further chemical modifications and condensations are then performed to build the characteristic angular tricyclic heterocyclic framework of the imipridone class.[6] The synthesis of various imipridone analogs often involves multi-step pathways to introduce different substituents on the terminal benzyl (B1604629) groups, allowing for the exploration of structure-activity relationships.[7] The patent for this compound, titled "7-BENZYL-4-(2-METHYLBENZYL)-2,4,6,7,8,9-HEXAHYDROIMIDAZO [1,2-A]PYRIDO [3,4-E]PYRIMIDIN-5(1H)-ONE, ANALOGS THEREOF, AND SALTS THEREOF AND METHODS FOR THEIR USE IN THERAPY," provides the foundational chemical structure and claims for a broad range of related compounds.[1]

Mechanism of Action

This compound exerts its anti-cancer effects through a distinct mechanism of action centered on the disruption of mitochondrial metabolism. The primary target of this compound has been identified as α-ketoglutarate dehydrogenase (αKGDH), a key enzyme in the tricarboxylic acid (TCA) cycle.[2]

By inhibiting αKGDH, this compound triggers a cascade of events within the cancer cell:

-

Suppression of Oxidative Phosphorylation (OXPHOS): Inhibition of the TCA cycle leads to a reduction in mitochondrial respiration and ATP production.[2]

-

Induction of Mitochondrial Stress: The metabolic disruption causes a mitochondrial stress response.[2]

-

Inhibition of Protein Translation: A key consequence of this stress response is the suppression of de novo protein synthesis.[2]

-

Downregulation of MCL-1: The inhibition of protein translation leads to a decrease in the levels of short-lived anti-apoptotic proteins, most notably Myeloid Cell Leukemia 1 (MCL-1).[2]

-

Induction of Apoptosis: The reduction in MCL-1 levels sensitizes the cancer cells to apoptosis, leading to programmed cell death.[2]

This mechanism is particularly effective in cancers that are highly dependent on oxidative phosphorylation for their energy needs, such as AML.[2]

Preclinical Data

In Vitro Efficacy

This compound has demonstrated potent cytotoxic activity against a range of AML cell lines and primary patient samples.

| Cell Line/Sample Type | IC50 Range (nM) | Notes |

| AML Cell Lines (n=8) | 91.7 – 626.0 | 72-hour treatment, MTT assay. Sensitivity did not appear to be associated with known genetic lesions. |

| Primary AML Patient Samples (n=48) | 106.0 – 2173.0 (Median IC50 = 374.2) | 72-hour treatment, MTT assay. Sensitivity appeared independent of AML subtypes. |

Table 1: In Vitro Cytotoxicity of this compound in AML[8]

In Vivo Efficacy and Pharmacokinetics

Preclinical studies in mouse models have demonstrated the in vivo anti-leukemic activity and favorable pharmacokinetic profile of this compound.

| Parameter | Value | Animal Model | Dosing |

| Pharmacokinetics | |||

| Half-life (t1/2) | 4.4 hours | BALB/c mice | Single oral dose of 50 mg/kg |

| Time to Maximum Concentration (Tmax) | 0.5 hours | BALB/c mice | Single oral dose of 50 mg/kg |

| Maximum Plasma Concentration (Cmax) | 1882.5 µg/L (3.77 µM) | BALB/c mice | Single oral dose of 50 mg/kg |

| Efficacy | |||

| MV4-11 Xenograft | Increased median survival from 33 days (vehicle) to 43.5 days | Immunocompromised NSGS mice | 75 mg/kg, p.o., daily |

| MV4-11 Xenograft | Nearly doubled median survival from 33 days (vehicle) to 62 days | Immunocompromised NSGS mice | 125 mg/kg, p.o., daily |

Table 2: In Vivo Pharmacokinetics and Efficacy of this compound[8]

Experimental Protocols

Cell Viability (MTT) Assay

This protocol is used to determine the cytotoxic effects of this compound on AML cell lines and primary patient samples.

-

Cell Plating: Seed AML cells in 96-well plates at a predetermined optimal density (e.g., 0.5-1.0 x 10^5 cells/mL for cell lines) in a final volume of 100 µL of culture medium.

-

Drug Treatment: Add serial dilutions of this compound to the wells. Include a vehicle control (e.g., DMSO).

-

Incubation: Incubate the plates for 72 hours at 37°C in a humidified 5% CO2 incubator.

-

MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours.

-

Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

-

Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the IC50 values using appropriate software (e.g., GraphPad Prism).

Colony Formation Assay

This assay assesses the effect of this compound on the clonogenic potential of leukemia stem and progenitor cells.

-

Cell Treatment: Treat primary AML samples with vehicle or this compound at desired concentrations for 48 hours.

-

Plating in Methylcellulose: Wash the cells and plate them in methylcellulose-based medium supplemented with appropriate cytokines in 35 mm culture dishes.

-

Incubation: Incubate the dishes for 10-14 days at 37°C in a humidified 5% CO2 incubator.

-

Colony Enumeration: Count the number of colonies (defined as aggregates of >40 cells) using an inverted microscope.

-

Data Analysis: Compare the number of colonies in the this compound-treated groups to the vehicle control.

Western Blot for MCL-1

This protocol is used to detect changes in MCL-1 protein levels following this compound treatment.

-

Cell Lysis: Treat AML cells with this compound for the desired time points. Harvest the cells and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

-

SDS-PAGE: Separate equal amounts of protein (e.g., 20-30 µg) on a polyacrylamide gel.

-

Protein Transfer: Transfer the separated proteins to a PVDF membrane.

-

Blocking: Block the membrane with 5% non-fat dry milk in TBST for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with a primary antibody against MCL-1 overnight at 4°C. Also, probe for a loading control (e.g., β-actin).

-

Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

Densitometry Analysis: Quantify the band intensities to determine the relative change in MCL-1 levels.

Mitochondrial Respiration Assay (Seahorse XF Analyzer)

This assay measures the effect of this compound on mitochondrial function by assessing the oxygen consumption rate (OCR).

-

Cell Seeding: Seed AML cells in a Seahorse XF cell culture microplate at an optimized density.

-

Drug Treatment: Treat the cells with this compound for the desired duration.

-

Assay Preparation: Wash the cells and replace the culture medium with Seahorse XF base medium supplemented with substrates (e.g., glucose, pyruvate, glutamine).

-

Seahorse Analysis: Perform a mitochondrial stress test by sequentially injecting oligomycin, FCCP, and a mixture of rotenone (B1679576) and antimycin A.

-

Data Acquisition: The Seahorse XF Analyzer measures the OCR at baseline and after each injection.

-

Data Analysis: Calculate key parameters of mitochondrial function, including basal respiration, ATP-linked respiration, maximal respiration, and spare respiratory capacity.

Visualizations

Signaling Pathway of this compound

Experimental Workflow for In Vitro Efficacy Testing

References

- 1. oncozine.com [oncozine.com]

- 2. The Imipridone this compound Targets α-Ketoglutarate Dehydrogenase to Induce Mitochondrial Stress and Suppress Oxidative Phosphorylation in Acute Myeloid Leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Synthesis and Antiproliferative Activity of Novel Imipridone-Ferrocene Hybrids with Triazole and Alkyne Linkers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. This compound: a novel strategy to resensitize resistant AML cells to venetoclax through induction of mitochondrial stress - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Synthesis and Antiproliferative Activity of Novel Imipridone–Ferrocene Hybrids with Triazole and Alkyne Linkers - PMC [pmc.ncbi.nlm.nih.gov]

- 6. WO2022029459A1 - Synthesis of novel imipridone derivatives and their evaluation for their anticancer activity - Google Patents [patents.google.com]

- 7. preprints.org [preprints.org]

- 8. The imipridone this compound targets α-ketoglutarate dehydrogenase to induce mitochondrial stress and suppress oxidative phosphorylation in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]

ONC213: A Comprehensive Technical Guide on its Impact on Oxidative Phosphorylation

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

ONC213, a second-generation imipridone, has emerged as a promising anti-cancer agent, particularly in hematological malignancies such as Acute Myeloid Leukemia (AML).[1] Its primary mechanism of action involves the targeted disruption of mitochondrial metabolism, leading to a significant suppression of oxidative phosphorylation (OXPHOS). This technical guide provides an in-depth analysis of the molecular mechanisms, experimental validation, and key signaling pathways affected by this compound, with a focus on its effects on oxidative phosphorylation.

Core Mechanism of Action: Inhibition of α-Ketoglutarate Dehydrogenase

This compound's primary molecular target is α-ketoglutarate dehydrogenase (αKGDH), a critical enzyme in the tricarboxylic acid (TCA) cycle.[1] By inhibiting αKGDH, this compound effectively curtails the flow of metabolites through the TCA cycle, leading to a direct suppression of mitochondrial respiration and, consequently, oxidative phosphorylation.[1] This inhibition results in an accumulation of α-ketoglutarate. The suppression of αKGDH activity is a key initiating event in the cascade of cellular responses induced by this compound.

Downstream Cellular Effects

The inhibition of αKGDH and subsequent disruption of OXPHOS by this compound trigger a multifaceted cellular stress response, ultimately culminating in apoptosis.

Induction of the Integrated Stress Response (ISR)

A primary consequence of this compound-induced mitochondrial stress is the activation of the Integrated Stress Response (ISR).[2] This is characterized by the phosphorylation of the eukaryotic initiation factor 2 alpha (eIF2α) and a subsequent increase in the activating transcription factor 4 (ATF4).[1][2] The ISR is a crucial cellular program that allows cells to adapt to various stress conditions, but its prolonged activation can lead to apoptosis.

Reduction of MCL-1 Translation

The this compound-induced ISR leads to a significant reduction in the translation of Myeloid Cell Leukemia 1 (MCL-1), a key anti-apoptotic protein of the BCL-2 family.[1] The decrease in MCL-1 levels is a critical factor in sensitizing cancer cells to apoptosis. Western blot analyses have shown a time-dependent decrease in MCL-1 protein levels in AML cells treated with this compound.

Induction of Apoptosis

The combined effects of suppressed oxidative phosphorylation and reduced MCL-1 levels create a pro-apoptotic environment within the cancer cell.[1] This ultimately leads to the activation of the intrinsic apoptotic pathway, characterized by the cleavage of caspase-3 and PARP.

Quantitative Data

The following tables summarize the key quantitative data regarding the efficacy and molecular effects of this compound.

Table 1: In Vitro Cytotoxicity of this compound in Acute Myeloid Leukemia (AML) Cell Lines [1][3]

| Cell Line | IC50 (nM) after 72h |

| MV4-11 | 91.7 |

| MOLM-13 | Not Specified |

| OCI-AML3 | Not Specified |

| THP-1 | Not Specified |

| KG-1 | Not Specified |

| HL-60 | Not Specified |

| U937 | Not Specified |

| K562 | 626.0 |

Table 2: Effect of this compound on Mitochondrial Respiration in AML Cell Lines [2][4]

| Cell Line | Treatment | Basal Respiration | Maximal Respiration | Spare Respiratory Capacity |

| MV4-11 | This compound (250 nM) | Significantly Reduced | Significantly Reduced | Significantly Reduced |

| THP-1 | This compound (250 nM) | Significantly Reduced | Significantly Reduced | Significantly Reduced |

| MV4-11/VEN+AZA-R | This compound (250 nM) | Significantly Reduced | Significantly Reduced | Significantly Reduced |

Table 3: Effect of this compound on α-Ketoglutarate Dehydrogenase (αKGDH) Activity [2]

| Cell Line | Treatment | αKGDH Activity Reduction |

| MV4-11 | This compound | Significant |

| THP-1 | This compound | Significant |

| MV4-11/VEN+AZA-R | This compound | Over 50% |

Signaling Pathways and Experimental Workflows

Signaling Pathway of this compound Action

Caption: this compound signaling pathway leading to apoptosis.

Experimental Workflow for Assessing this compound's Effect on Oxidative Phosphorylation

Caption: Experimental workflow for this compound evaluation.

Experimental Protocols

Cell Viability Assay (MTT Assay)[1]

-

Seed AML cell lines (e.g., MV4-11, K562) in 96-well plates.

-

Treat cells with a range of this compound concentrations for 72 hours.

-

Add MTT reagent to each well and incubate for 4 hours.

-

Solubilize the formazan (B1609692) crystals with a solubilization buffer.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate IC50 values using appropriate software (e.g., GraphPad Prism).

Seahorse XF Analyzer for Mitochondrial Respiration[2][4]

-

Seed AML cells in a Seahorse XF24 or XF96 cell culture microplate.

-

Treat cells with this compound for the desired time.

-

Replace the culture medium with Seahorse XF base medium supplemented with substrates (e.g., glucose, pyruvate, glutamine) and incubate in a CO2-free incubator.

-

Perform a mitochondrial stress test by sequentially injecting oligomycin, FCCP, and rotenone/antimycin A.

-

Measure the Oxygen Consumption Rate (OCR) and Extracellular Acidification Rate (ECAR) in real-time.

-

Analyze the data to determine basal respiration, maximal respiration, and spare respiratory capacity.

Western Blot Analysis[1][4]

-

Treat AML cells with this compound for specified durations.

-

Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Determine protein concentration using a BCA assay.

-

Separate protein lysates by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST.

-

Incubate the membrane with primary antibodies against target proteins (e.g., MCL-1, p-eIF2α, ATF4, β-actin) overnight at 4°C.

-

Wash the membrane and incubate with HRP-conjugated secondary antibodies.

-

Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Apoptosis Assay (Annexin V/Propidium Iodide Staining)[3][4][6][7]

-

Treat AML cells with this compound for the indicated times.

-

Harvest and wash the cells with cold PBS.

-

Resuspend the cells in 1X Annexin V binding buffer.

-

Add FITC-conjugated Annexin V and Propidium Iodide (PI) to the cell suspension.

-

Incubate the cells in the dark for 15 minutes at room temperature.

-

Analyze the stained cells by flow cytometry.

-

Quantify the percentage of apoptotic (Annexin V-positive, PI-negative) and necrotic (Annexin V-positive, PI-positive) cells.

Colony Formation Assay[1][8]

-

Treat primary AML patient samples or cell lines with this compound for 48 hours.

-

Plate the treated cells in methylcellulose-based medium.

-

Incubate the plates for 10-14 days to allow for colony formation.

-

Enumerate the number of colonies (AML-CFUs) under a microscope.

-

Compare the colony numbers in treated versus vehicle-treated controls.

α-Ketoglutarate Dehydrogenase (αKGDH) Activity Assay[4][9]

-

Treat AML cells with this compound.

-

Lyse the cells to isolate mitochondria.

-

Initiate the reaction by adding a reaction buffer containing α-ketoglutarate, CoA, NAD+, and other cofactors.

-

Measure the rate of NAD+ reduction to NADH, which is coupled to the reduction of a colorimetric or fluorometric probe.

-

Normalize the αKGDH activity to the activity of a mitochondrial matrix enzyme like citrate (B86180) synthase.

Conclusion

This compound represents a novel therapeutic strategy that exploits the metabolic vulnerabilities of cancer cells, particularly their reliance on oxidative phosphorylation. Its ability to inhibit αKGDH, suppress mitochondrial respiration, and induce a potent pro-apoptotic response underscores its potential as a valuable agent in the treatment of AML and potentially other malignancies. The detailed methodologies and quantitative data presented in this guide provide a comprehensive resource for researchers and drug development professionals seeking to further investigate and harness the therapeutic potential of this compound.

References

The Critical Role of MCL-1 Downregulation in ONC213-Induced Apoptosis: A Technical Guide

For Immediate Release

This technical guide provides an in-depth analysis of the mechanism by which the novel imipridone ONC213 induces apoptosis in cancer cells, with a specific focus on the essential role of the anti-apoptotic protein Myeloid Cell Leukemia 1 (MCL-1). This document is intended for researchers, scientists, and drug development professionals engaged in oncology and cancer therapeutics.

Executive Summary

This compound, a second-generation imipridone, has demonstrated potent anti-leukemic activity, particularly in Acute Myeloid Leukemia (AML). Its mechanism of action diverges from its predecessor, ONC201, by primarily targeting the mitochondrial enzyme α-ketoglutarate dehydrogenase (α-KGDH). Inhibition of α-KGDH by this compound triggers a unique mitochondrial stress response, leading to the suppression of de novo protein synthesis. A critical consequence of this translational repression is the significant downregulation of the short-lived anti-apoptotic protein MCL-1. The reduction of MCL-1 levels is a key event that unleashes the mitochondrial apoptotic pathway, culminating in cancer cell death. This guide will dissect the signaling cascade, present quantitative data on this compound's efficacy, and provide detailed experimental protocols for studying this phenomenon.

Data Presentation

The following tables summarize the quantitative effects of this compound on cell viability, apoptosis, and MCL-1 expression in various AML cell lines.

Table 1: In Vitro Efficacy of this compound in AML Cell Lines

| Cell Line | IC50 (72h) |

| MV4-11 | 91.7 nM |

| OCI-AML3 | 1.2 µM |

| MOLM-13 | 156.2 nM |

| U937 | 2.4 µM |

| THP-1 | > 5 µM |

| CTS | 1.8 µM |

| HL-60 | > 5 µM |

| MOLM14 | 210 nM |

Data compiled from studies on the effects of this compound on various AML cell lines. IC50 values represent the concentration of this compound required to inhibit cell growth by 50% after 72 hours of treatment[1].

Table 2: Induction of Apoptosis by this compound in Sensitive AML Cell Lines (48h treatment)

| Cell Line | This compound Concentration | % Annexin V Positive Cells (Early + Late Apoptosis) |

| MV4-11 | 500 nM | ~72% |

| OCI-AML3 | 500 nM | ~40% |

| MOLM-13 | 500 nM | ~75% |

This table quantifies the percentage of apoptotic cells, as determined by Annexin V/PI staining and flow cytometry, following 48 hours of treatment with 500 nM this compound[1].

Table 3: Effect of this compound on MCL-1 Protein Expression in MV4-11 Cells

| Treatment Time (hours) | This compound Concentration | MCL-1 Protein Level Reduction |

| 8 | 500 nM | Up to 50% |

| 48 | 500 nM | Significant reduction |

This table illustrates the time-dependent reduction in MCL-1 protein levels in MV4-11 cells treated with this compound, as quantified by Western blot analysis. This downregulation correlates with the onset of apoptosis[1].

Signaling Pathways and Mechanisms

The induction of apoptosis by this compound is a multi-step process initiated by the inhibition of a key mitochondrial enzyme. The subsequent signaling cascade converges on the translational machinery, leading to the selective downregulation of the critical survival protein, MCL-1.

This compound-Induced Mitochondrial Stress and Integrated Stress Response

This compound's primary intracellular target is α-ketoglutarate dehydrogenase (α-KGDH), a crucial enzyme in the Krebs cycle.[2][3] Inhibition of α-KGDH disrupts mitochondrial respiration and leads to an accumulation of α-ketoglutarate.[2][3] This metabolic perturbation triggers a unique mitochondrial stress response. A key component of this stress response is the activation of the Integrated Stress Response (ISR).[4][5] The ISR is a signaling network that cells activate in response to various stresses, including mitochondrial dysfunction. A central event in the ISR is the phosphorylation of the eukaryotic translation initiation factor 2 alpha (eIF2α).[4][6][7]

Translational Repression of MCL-1

Phosphorylated eIF2α acts as a general inhibitor of cap-dependent translation, the process by which most cellular proteins are synthesized.[6][7] However, some transcripts are more sensitive to this inhibition than others. The mRNA encoding MCL-1 is particularly susceptible to translational repression upon eIF2α phosphorylation.[6] This leads to a rapid and significant decrease in the intracellular levels of the MCL-1 protein.[1] It is noteworthy that the expression of other BCL-2 family members, such as BCL-2 and BCL-xL, is largely unaffected by this compound treatment.[1]

Unleashing the Apoptotic Cascade

MCL-1 is an anti-apoptotic protein of the BCL-2 family that sequesters pro-apoptotic proteins like BAK, preventing them from inducing mitochondrial outer membrane permeabilization (MOMP).[8] The this compound-induced depletion of MCL-1 frees BAK to oligomerize and form pores in the mitochondrial outer membrane. This leads to the release of cytochrome c and other pro-apoptotic factors into the cytoplasm, activating the caspase cascade and executing the apoptotic program.[1]

References

- 1. The imipridone this compound targets α-ketoglutarate dehydrogenase to induce mitochondrial stress and suppress oxidative phosphorylation in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The Imipridone this compound Targets α-Ketoglutarate Dehydrogenase to Induce Mitochondrial Stress and Suppress Oxidative Phosphorylation in Acute Myeloid Leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. MARCH5 mediates NOXA-dependent MCL1 degradation driven by kinase inhibitors and integrated stress response activation | eLife [elifesciences.org]

- 5. biorxiv.org [biorxiv.org]

- 6. Translational repression of MCL-1 couples stress-induced eIF2 alpha phosphorylation to mitochondrial apoptosis initiation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Transcriptional and translational control of Mcl-1 during apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Repression of Mcl-1 and disruption of the Mcl-1/Bak interaction in myeloma cells couple ER stress to mitochondrial apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

ONC213: A Novel Therapeutic Avenue Targeting Leukemia Stem Cells

A Technical Guide for Researchers and Drug Development Professionals

This technical guide provides an in-depth analysis of the preclinical activity of ONC213, a second-generation imipridone, in the context of leukemia, with a particular focus on its efficacy against leukemia stem cells (LSCs). This document synthesizes key quantitative data, details experimental methodologies from published studies, and visualizes the underlying molecular mechanisms to serve as a comprehensive resource for the scientific community.

Core Efficacy Data: Targeting the Roots of Leukemia

This compound has demonstrated potent cytotoxic effects against a range of acute myeloid leukemia (AML) cell lines and primary patient samples.[1][2] A key finding is its ability to effectively target leukemia progenitor and stem cells, which are often responsible for treatment relapse.[1][3][4]

In Vitro Cytotoxicity: IC50 Values

The half-maximal inhibitory concentration (IC50) of this compound has been determined in various AML cell lines following 72 hours of treatment, as measured by the MTT assay.[3][5]

| Cell Line | IC50 (nM) |

| MV4-11 | ~250 |

| OCI-AML3 | ~500 |

| MOLM-13 | ~500 |

| THP-1 | >1000 |

| U937 | >1000 |

| K562 | >1000 |

| KG-1 | >1000 |

| HL-60 | >1000 |

Table 1: IC50 values of this compound in various AML cell lines after 72 hours of treatment. Data is approximated from graphical representations in the cited literature.[3][5]

Efficacy Against Leukemia Progenitor and Stem Cells

This compound has shown significant efficacy in reducing the colony-forming capacity of AML progenitor cells and has been shown to decrease the population of LSCs in patient-derived xenograft (PDX) models.[1][3][6]

Treatment of primary AML patient samples with this compound for 48 hours resulted in a dose-dependent reduction in the number of leukemia colony-forming units (AML-CFUs).[3]

| This compound Concentration | Average Reduction in AML-CFUs |

| 250 nM | Significant reduction (sample dependent) |

| 500 nM | >95% reduction across all samples |

Table 2: Effect of this compound on the colony-forming ability of primary AML progenitor cells.[3]

Importantly, this compound at concentrations up to 1000 nM had no significant effect on the clonogenicity of normal human CD34+ hematopoietic progenitor cells.[3]

In a patient-derived xenograft (PDX) mouse model, the combination of this compound and venetoclax (B612062) significantly decreased the percentage of LSCs, identified by the surface marker profile CD45+/CD34+/CD38-/CD123+.[6]

Mechanism of Action: A Distinct Pathway from its Predecessor

The anti-leukemic activity of this compound is attributed to a mechanism distinct from that of its parent compound, ONC201.[3] this compound's primary target is the mitochondrial enzyme α-ketoglutarate dehydrogenase (α-KGDH).[3][7]

Inhibition of α-KGDH by this compound leads to a cascade of downstream events:

-

Suppression of Mitochondrial Respiration: this compound treatment results in a rapid decrease in oxidative phosphorylation (OXPHOS).[3][7]

-

Induction of Mitochondrial Stress: The disruption of the TCA cycle and OXPHOS triggers a mitochondrial stress response, characterized by the phosphorylation of eukaryotic initiation factor 2 alpha (eIF2α).[3]

-

Inhibition of Protein Translation: The integrated stress response leads to a general suppression of de novo protein synthesis.[3]

-

Downregulation of MCL-1: A critical consequence of the translational inhibition is the reduced expression of the anti-apoptotic protein Myeloid Cell Leukemia 1 (MCL-1).[3][4][7]

-

Induction of Apoptosis: The decrease in MCL-1 levels sensitizes AML cells, particularly those reliant on OXPHOS, to apoptosis.[3][7]

The following diagram illustrates the proposed signaling pathway of this compound in leukemia stem cells.

Caption: this compound signaling pathway in leukemia stem cells.

Experimental Protocols

This section provides an overview of the key experimental methodologies used to evaluate the efficacy and mechanism of action of this compound in leukemia stem cells.

Cell Viability (MTT) Assay

-

Objective: To determine the IC50 of this compound in AML cell lines.

-

Procedure:

-

Seed AML cells in 96-well plates.

-

Treat cells with a range of this compound concentrations for 72 hours.

-

Add MTT reagent and incubate for 4 hours.

-

Add solubilization solution (e.g., DMSO).

-

Measure absorbance at 570 nm.

-

Calculate IC50 values using a non-linear regression model.[5]

-

Colony Formation Assay

-

Objective: To assess the effect of this compound on the clonogenic potential of AML progenitor cells.

-

Procedure:

-

Treat primary AML patient samples or normal CD34+ cells with this compound or vehicle for 48 hours.

-

Wash cells three times with PBS.

-

Plate cells in MethoCult™ medium (e.g., STEMCELL Technologies, #04434).

-

Incubate for 10-14 days at 37°C in a humidified incubator with 5% CO2.

-

Western Blot Analysis

-

Objective: To determine the effect of this compound on protein expression levels (e.g., MCL-1, PARP).

-

Procedure:

-

Treat AML cells with this compound for the desired time points.

-

Lyse cells and quantify protein concentration.

-

Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane and incubate with primary antibodies (e.g., anti-MCL-1, anti-PARP, anti-β-actin).

-

Incubate with HRP-conjugated secondary antibodies.

-

Visualize protein bands using an enhanced chemiluminescence (ECL) detection system.[1]

-

Mitochondrial Respiration (Seahorse) Assay

-

Objective: To measure the effect of this compound on cellular oxygen consumption rate (OCR).

-

Procedure:

-

Treat AML cells with this compound for the indicated time.

-

Seed cells in a Seahorse XF24/96 cell culture microplate.

-

Perform a mitochondrial stress test by sequential injection of oligomycin, FCCP, and rotenone/antimycin A.

-

Measure OCR at baseline and after each injection using a Seahorse XF Analyzer.[1]

-

Patient-Derived Xenograft (PDX) Model

-

Objective: To evaluate the in vivo efficacy of this compound against LSCs.

-

Procedure:

-

Engraft immunodeficient mice (e.g., NSG-SGM3) with primary human AML cells.

-

Monitor engraftment by measuring human CD45+ cells in peripheral blood.

-

Once engraftment is established, treat mice with this compound, venetoclax, the combination, or vehicle.

-

At the end of the treatment period, harvest bone marrow.

-

Analyze the percentage of LSCs (hCD45+/hCD34+/hCD38-/hCD123+) by flow cytometry.[1][6]

-

The following diagram illustrates a general workflow for evaluating this compound's activity.

Caption: Experimental workflow for assessing this compound activity.

Conclusion and Future Directions

The preclinical data strongly suggest that this compound is a promising therapeutic agent for AML, with a distinct mechanism of action that effectively targets the LSC population. Its ability to inhibit α-KGDH and subsequently downregulate MCL-1 provides a clear rationale for its selective cytotoxicity against OXPHOS-dependent leukemia cells. Furthermore, the synergistic effect observed with venetoclax highlights a potential combination therapy strategy to overcome resistance and improve patient outcomes.[1][3] Future research should focus on further elucidating the downstream effectors of the this compound-induced stress response and translating these promising preclinical findings into well-designed clinical trials for patients with AML.

References

- 1. This compound: a novel strategy to resensitize resistant AML cells to venetoclax through induction of mitochondrial stress | springermedizin.de [springermedizin.de]

- 2. researchgate.net [researchgate.net]

- 3. The imipridone this compound targets α-ketoglutarate dehydrogenase to induce mitochondrial stress and suppress oxidative phosphorylation in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. This compound: a novel strategy to resensitize resistant AML cells to venetoclax through induction of mitochondrial stress - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. The Imipridone this compound Targets α-Ketoglutarate Dehydrogenase to Induce Mitochondrial Stress and Suppress Oxidative Phosphorylation in Acute Myeloid Leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]

Preclinical Pharmacology of ONC213: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

ONC213, an orally active imipridone analog, has demonstrated significant preclinical anti-leukemic activity, particularly in acute myeloid leukemia (AML). This technical guide provides an in-depth overview of the preclinical pharmacology of this compound, detailing its mechanism of action, summarizing key quantitative data from in vitro and in vivo studies, and outlining the experimental protocols utilized in its evaluation. The core of this compound's activity lies in its ability to induce mitochondrial stress and suppress oxidative phosphorylation, offering a promising therapeutic avenue for cancers reliant on this metabolic pathway.

Mechanism of Action

This compound exerts its anti-cancer effects through a novel mechanism targeting mitochondrial metabolism. The primary target of this compound is α-ketoglutarate dehydrogenase (α-KGDH), a critical enzyme in the tricarboxylic acid (TCA) cycle.[1][2][3] Inhibition of α-KGDH by this compound leads to a cascade of downstream events culminating in apoptosis of cancer cells.[1][2]

The proposed mechanism of action involves several key steps:

-

Inhibition of α-KGDH: this compound directly inhibits the activity of α-KGDH, leading to an accumulation of α-ketoglutarate.[1][2][3]

-

Suppression of Oxidative Phosphorylation (OXPHOS): The inhibition of the TCA cycle disrupts the electron transport chain, leading to a significant suppression of mitochondrial respiration and OXPHOS.[1][2][3]

-

Induction of Mitochondrial Stress: The impairment of mitochondrial function triggers a mitochondrial stress response, characterized by the phosphorylation of eukaryotic initiation factor 2 alpha (eIF2α).[1]

-

Inhibition of Protein Translation: The mitochondrial stress response leads to a general suppression of de novo protein synthesis.[1]

-

Downregulation of MCL-1: Notably, this compound treatment results in the reduced translation of the anti-apoptotic protein MCL-1, a key factor in cancer cell survival and resistance to therapy.[1][3][4]

-

Induction of Apoptosis: The combination of suppressed energy production and decreased levels of anti-apoptotic proteins like MCL-1 ultimately drives cancer cells into apoptosis.[1][2]

This mechanism is particularly effective against AML cells that are highly dependent on OXPHOS for their energy needs.[1] Furthermore, this compound has shown the ability to resensitize venetoclax-resistant AML cells to treatment, highlighting its potential in combination therapies.[4][5][6]

Signaling Pathway

The signaling cascade initiated by this compound is centered on the disruption of mitochondrial function. The following diagram illustrates the key events in the this compound signaling pathway.

References

- 1. The imipridone this compound targets α-ketoglutarate dehydrogenase to induce mitochondrial stress and suppress oxidative phosphorylation in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. The Imipridone this compound Targets α-Ketoglutarate Dehydrogenase to Induce Mitochondrial Stress and Suppress Oxidative Phosphorylation in Acute Myeloid Leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. This compound: a novel strategy to resensitize resistant AML cells to venetoclax through induction of mitochondrial stress | springermedizin.de [springermedizin.de]

- 5. This compound: a novel strategy to resensitize resistant AML cells to venetoclax through induction of mitochondrial stress - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

ONC213: A Technical Guide to a Novel Imipridone Targeting Mitochondrial Metabolism

For Researchers, Scientists, and Drug Development Professionals

Abstract

ONC213 is a novel, orally active small molecule belonging to the imipridone class of compounds, currently under investigation for its potent anti-cancer properties, particularly in hematological malignancies such as acute myeloid leukemia (AML). This technical guide provides a comprehensive overview of the molecular structure, physicochemical properties, and mechanism of action of this compound. It details the signaling pathways modulated by the compound, with a focus on its role as an inhibitor of α-ketoglutarate dehydrogenase (αKGDH), leading to mitochondrial stress and the induction of the integrated stress response (ISR). Detailed experimental protocols for key assays used to characterize this compound's activity are also provided, along with structured data presentations and visualizations to facilitate understanding and further research.

Molecular Structure and Physicochemical Properties

This compound is a distinct chemical entity with the following molecular characteristics:

| Property | Value |

| Chemical Formula | C₂₃H₂₂F₂N₄O |

| Molecular Weight | 408.44 g/mol |

| CAS Number | 1977540-13-8 |

| SMILES String | O=C1C2=C(N3C(=NCC3)N1CC4=CC=C(F)C(F)=C4)CCN(CC=5C=CC=CC5)C2 |

| IUPAC Name | Currently not publicly available |

| Melting Point | Currently not publicly available |

| Water Solubility | Currently not publicly available |

| logP | Currently not publicly available |

Note: Some physicochemical properties like IUPAC name, melting point, water solubility, and logP are not yet publicly disclosed in the reviewed literature.

Mechanism of Action: Targeting Mitochondrial Function and Inducing Cellular Stress

This compound exerts its anti-cancer effects through a multi-faceted mechanism primarily centered on the disruption of mitochondrial metabolism and the subsequent activation of cellular stress pathways, ultimately leading to apoptosis in cancer cells.

Inhibition of α-Ketoglutarate Dehydrogenase (αKGDH)

The primary molecular target of this compound is α-ketoglutarate dehydrogenase (αKGDH), a key enzyme in the tricarboxylic acid (TCA) cycle.[1][2][3][4] By inhibiting αKGDH, this compound disrupts the normal flow of the TCA cycle, leading to an accumulation of α-ketoglutarate and a reduction in mitochondrial respiration.[1][2][3] This suppression of oxidative phosphorylation (OXPHOS) is a critical event in the anti-leukemic activity of this compound.[2][3][4]

Induction of Mitochondrial Stress and the Integrated Stress Response (ISR)

The inhibition of αKGDH and the consequent impairment of mitochondrial function trigger a state of mitochondrial stress.[2][3][4][5] This stress activates the Integrated Stress Response (ISR), a cellular signaling network that allows cells to adapt to various stress conditions.[2][5][6][7][8] A key event in the ISR is the phosphorylation of the eukaryotic translation initiation factor 2 alpha (eIF2α), which leads to a general decrease in protein synthesis but selectively promotes the translation of specific mRNAs, most notably that of Activating Transcription Factor 4 (ATF4).[2][6][8]

ATF4 is a transcription factor that plays a crucial role in orchestrating the cellular response to stress.[2][6][7][9] While the ISR is initially a pro-survival pathway, sustained or overwhelming stress, as induced by this compound, can push the balance towards apoptosis.[7][8]

Downregulation of Mcl-1 and Induction of Apoptosis

One of the critical downstream effects of the this compound-induced ISR is the suppression of the anti-apoptotic protein Mcl-1.[1][3][4] The reduction in Mcl-1 levels, combined with the overall cellular stress, sensitizes cancer cells to apoptosis. This programmed cell death is a key endpoint of this compound treatment.[1][2][3][10]

Potential Role of GPR132

While the direct interaction of this compound with the G-protein coupled receptor GPR132 has not been definitively established, a related imipridone compound, ONC212, has been shown to be a potent agonist of GPR132.[11][12] Activation of GPR132 has been linked to the induction of the ISR, suggesting a potential, yet-to-be-confirmed, role for this receptor in the broader mechanism of action of the imipridone class.[11][12]

Experimental Protocols

The following are detailed methodologies for key experiments frequently cited in the study of this compound.

Cell Viability Assay (MTT Assay)

This assay is used to assess the cytotoxic effects of this compound on cancer cell lines.

Workflow:

Protocol:

-

Cell Seeding: Seed AML cell lines (e.g., MV4-11, OCI-AML3, MOLM-13) in 96-well plates at a density of 1 x 10⁴ cells/well and allow them to adhere overnight.

-

Treatment: Treat the cells with a serial dilution of this compound (e.g., ranging from 0.1 to 10 µM) or vehicle control (DMSO).

-

Incubation: Incubate the plates for 72 hours at 37°C in a humidified atmosphere with 5% CO₂.

-

MTT Addition: Add 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Solubilization: Aspirate the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the half-maximal inhibitory concentration (IC₅₀) values using appropriate software (e.g., GraphPad Prism).[5]

Apoptosis Assay (Annexin V/Propidium Iodide Staining)

This flow cytometry-based assay quantifies the induction of apoptosis by this compound.

Protocol:

-

Cell Treatment: Treat AML cells with this compound at desired concentrations (e.g., 250 nM, 500 nM) for 48 hours.

-

Cell Harvesting: Harvest the cells by centrifugation and wash twice with cold PBS.

-

Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate for 15 minutes at room temperature in the dark.

-

Flow Cytometry: Analyze the stained cells by flow cytometry. Annexin V positive/PI negative cells are considered early apoptotic, while Annexin V positive/PI positive cells are in late apoptosis or necrosis.[5]

Western Blot Analysis

This technique is used to detect changes in the expression levels of specific proteins involved in the this compound signaling pathway.

Protocol:

-

Cell Lysis: Treat cells with this compound for the desired time points (e.g., 8, 24, 48 hours). Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.

-

SDS-PAGE: Separate equal amounts of protein (e.g., 20-30 µg) on a polyacrylamide gel by SDS-PAGE.

-

Protein Transfer: Transfer the separated proteins to a PVDF membrane.

-

Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., p-eIF2α, ATF4, Mcl-1, cleaved PARP, cleaved Caspase-3, and a loading control like β-actin) overnight at 4°C.[5]

-

Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

In Vivo Xenograft Model

This animal model is used to evaluate the anti-tumor efficacy of this compound in a living organism.

Protocol:

-

Cell Implantation: Subcutaneously or intravenously inject a human AML cell line (e.g., MV4-11) into immunodeficient mice (e.g., NOD/SCID or NSG mice).[5]

-

Tumor Growth: Allow the tumors to establish and reach a palpable size.

-

Treatment Administration: Administer this compound orally (p.o.) at a specified dose and schedule (e.g., 50-75 mg/kg daily).[5]

-

Monitoring: Monitor tumor growth by measuring tumor volume with calipers and record the body weight of the mice regularly.

-

Endpoint: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., immunohistochemistry, western blotting).

Summary and Future Directions

This compound represents a promising therapeutic candidate that targets a key metabolic vulnerability in cancer cells. Its ability to inhibit αKGDH, induce mitochondrial stress, and activate the ISR provides a unique mechanism to selectively kill malignant cells. The data summarized in this guide highlight the potent anti-cancer activity of this compound. Further research is warranted to fully elucidate its IUPAC name and complete its physicochemical profile. Continued investigation into the interplay between GPR132 and the ISR in the context of this compound treatment may reveal additional layers of its mechanism of action. The detailed experimental protocols provided herein should serve as a valuable resource for researchers dedicated to advancing our understanding and potential clinical application of this novel imipridone.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. The integrated stress response - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The Imipridone this compound Targets α-Ketoglutarate Dehydrogenase to Induce Mitochondrial Stress and Suppress Oxidative Phosphorylation in Acute Myeloid Leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. aacrjournals.org [aacrjournals.org]

- 5. The imipridone this compound targets α-ketoglutarate dehydrogenase to induce mitochondrial stress and suppress oxidative phosphorylation in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 6. ATF4 induction through an atypical integrated stress response to ONC201 triggers p53-independent apoptosis in hematological malignancies - PMC [pmc.ncbi.nlm.nih.gov]

- 7. oncotarget.com [oncotarget.com]

- 8. Frontiers | Targeting the Integrated Stress Response in Cancer Therapy [frontiersin.org]

- 9. The integrated stress response effector ATF4 is an obligatory metabolic activator of NRF2. — Oxford Stem Cell Institute [stemcells.ox.ac.uk]

- 10. This compound: a novel strategy to resensitize resistant AML cells to venetoclax through induction of mitochondrial stress - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. biospace.com [biospace.com]

- 12. Imipridone ONC212 activates orphan G protein-coupled receptor GPR132 and integrated stress response in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

ONC213 In Vitro Efficacy in Acute Myeloid Leukemia (AML): Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Abstract

ONC213, a small molecule inhibitor of α-ketoglutarate dehydrogenase (α-KGDH), demonstrates significant anti-leukemic activity in preclinical models of Acute Myeloid Leukemia (AML). By targeting a key enzyme in the TCA cycle, this compound induces mitochondrial stress, suppresses oxidative phosphorylation, and ultimately leads to apoptotic cell death in AML cells, including leukemia stem cells.[1][2] This document provides detailed protocols for essential in vitro assays to evaluate the efficacy of this compound in AML cell lines and primary patient samples.

Introduction

Acute Myeloid Leukemia (AML) is a hematologic malignancy with a poor prognosis, highlighting the urgent need for novel therapeutic strategies. The imipridone this compound has emerged as a promising agent with a unique mechanism of action. This compound inhibits α-KGDH, leading to an accumulation of α-ketoglutarate and the induction of an integrated stress response (ISR).[1][3] This response is characterized by the phosphorylation of eIF2α and increased expression of ATF4, which in turn suppresses the translation of the anti-apoptotic protein Mcl-1, a key resistance factor in AML.[2][3] These cellular events culminate in mitochondrial dysfunction and apoptosis. This application note provides standardized protocols for assessing the in vitro activity of this compound against AML cells.

Data Presentation

Table 1: In Vitro Cytotoxicity of this compound in AML Cell Lines

| Cell Line | IC50 (nM) after 72h |

| MV4-11 | 91.7 |

| OCI-AML3 | 156.0 |

| MOLM-13 | 213.0 |

| THP-1 | 350.0 |

| U937 | 425.0 |

| HL-60 | 512.0 |

| KG-1 | 580.0 |

| K562 | 626.0 |

Data represents the mean from three independent experiments. IC50 values were determined using an MTT assay following a 72-hour treatment with this compound.[1]

Table 2: In Vitro Cytotoxicity of this compound in Primary AML Patient Samples

| Sample Type | Number of Samples (n) | IC50 Range (nM) after 72h | Median IC50 (nM) |

| Primary AML Patient Samples | 48 | 106.0 – 2173.0 | 374.2 |

Viability was assessed using an MTT assay after 72 hours of this compound treatment.[1]

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol is for determining the cytotoxic effect of this compound on AML cells by measuring mitochondrial reductase activity.

Materials:

-

AML cell lines or primary cells

-

RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

-

This compound (stock solution in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 0.01 N HCl in 10% SDS)

-

96-well plates

-

Microplate reader

Procedure:

-

Seed AML cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete culture medium.

-

Incubate the plate overnight at 37°C in a humidified atmosphere with 5% CO₂.

-

Prepare serial dilutions of this compound in culture medium from a stock solution.

-

Add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (DMSO) and a medium-only blank.

-

Incubate the plate for 72 hours at 37°C and 5% CO₂.[1]

-

Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Carefully aspirate the medium and add 150 µL of solubilization solution to each well to dissolve the formazan (B1609692) crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the IC50 values using appropriate software (e.g., GraphPad Prism).

Apoptosis Assay (Annexin V/Propidium Iodide Staining)

This protocol quantifies the percentage of apoptotic and necrotic cells following this compound treatment using flow cytometry.

Materials:

-

AML cells treated with this compound or vehicle control

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

-

Phosphate Buffered Saline (PBS)

-

Flow cytometer

Procedure:

-

Treat AML cells with the desired concentrations of this compound for 48 hours.[4]

-

Harvest approximately 1-5 x 10⁵ cells by centrifugation at 300 x g for 5 minutes.

-

Wash the cells twice with cold PBS and resuspend the pellet in 100 µL of 1X Binding Buffer.

-

Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.

-

Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Add 400 µL of 1X Binding Buffer to each tube.

-

Analyze the samples by flow cytometry within one hour. Unstained cells, Annexin V-FITC only, and PI only controls should be used for compensation and gating.

Colony Formation Assay

This assay assesses the effect of this compound on the self-renewal capacity of AML progenitor cells.

Materials:

-

Primary AML patient samples or AML cell lines

-

MethoCult™ medium (e.g., H4434, STEMCELL Technologies)

-

IMDM

-

FBS

-

This compound

-

35 mm culture dishes

Procedure:

-

Treat primary AML cells with this compound (e.g., 250 nM and 500 nM) or vehicle for 48 hours in liquid culture.[1]

-

Wash the cells three times with PBS.[3]

-

Resuspend the cells in IMDM + 2% FBS.

-

Mix the cell suspension with MethoCult™ medium at a final plating concentration of 1 x 10⁴ to 5 x 10⁴ cells per 35 mm dish.

-

Incubate the dishes for 10-14 days at 37°C in a humidified incubator with 5% CO₂.[1][3]

-

Count colonies containing more than 50 cells using an inverted microscope.[3]

Cell Cycle Analysis (Propidium Iodide Staining)

This protocol determines the distribution of cells in different phases of the cell cycle after this compound treatment.

Materials:

-

AML cells treated with this compound or vehicle control

-

Cold 70% Ethanol (B145695)

-

PBS

-

Propidium Iodide (PI) staining solution (50 µg/mL PI in 3.8 mM sodium citrate (B86180) in PBS)[5]

-

RNase A (100 µg/mL)[6]

-

Flow cytometer

Procedure:

-

Harvest approximately 1 x 10⁶ treated cells by centrifugation.

-

Wash the cell pellet with PBS.

-

Fix the cells by adding cold 70% ethanol dropwise while gently vortexing. Incubate for at least 1 hour at 4°C.[5]

-

Wash the fixed cells twice with PBS.

-

Resuspend the cell pellet in 1 mL of PI staining solution containing 100 µg/mL RNase A.[6]

-

Incubate for 30 minutes at 37°C in the dark.[6]

-

Analyze the samples by flow cytometry.

Mandatory Visualization

References

- 1. The imipridone this compound targets α-ketoglutarate dehydrogenase to induce mitochondrial stress and suppress oxidative phosphorylation in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. This compound: a novel strategy to resensitize resistant AML cells to venetoclax through induction of mitochondrial stress | springermedizin.de [springermedizin.de]

- 4. researchgate.net [researchgate.net]

- 5. vet.cornell.edu [vet.cornell.edu]

- 6. Protocols [moorescancercenter.ucsd.edu]

Application Notes and Protocols: ONC213 MTT Assay

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and data for assessing the cytotoxic effects of ONC213 using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This compound is an orally active inhibitor of α-ketoglutarate dehydrogenase (αKGDH) that induces mitochondrial stress and suppresses oxidative phosphorylation, leading to apoptosis in cancer cells, particularly in acute myeloid leukemia (AML).[1][2][3][4]

Data Presentation: this compound Efficacy in AML Cell Lines

The following table summarizes the half-maximal inhibitory concentrations (IC₅₀) of this compound in various AML cell lines, as determined by MTT assay after 72 hours of treatment.

| Cell Line | IC₅₀ (nM) |

| MV4-11 | 130 |

| MOLM-13 | 180 |

| OCI-AML3 | 250 |

| THP-1 | 350 |

| U937 | 450 |

| HL-60 | >1000 |

| K562 | >1000 |

| Kasumi-1 | >1000 |

Data compiled from studies on the anti-leukemic activity of this compound.[1]

Experimental Protocols

This section details the methodology for determining the cytotoxic effects of this compound using an MTT assay.

Materials

-

This compound (MedChemExpress, Cat. No. HY-139243 or equivalent)

-

MTT reagent (5 mg/mL in PBS)

-

Cell culture medium (e.g., RPMI-1640) with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin

-

96-well flat-bottom plates

-

Dimethyl sulfoxide (B87167) (DMSO)

-

Phosphate-buffered saline (PBS)

-

Microplate reader capable of measuring absorbance at 570 nm

-

Humidified incubator (37°C, 5% CO₂)

Protocol: MTT Assay for this compound Cytotoxicity

-

Cell Seeding:

-

This compound Treatment:

-

Prepare a stock solution of this compound in DMSO.

-

Perform serial dilutions of this compound in cell culture medium to achieve the desired final concentrations (e.g., a range from 10 nM to 10 µM).

-

Remove the old medium from the wells and add 100 µL of the medium containing the various concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO used for the highest this compound concentration).

-

Incubate the plate for the desired duration, typically 48 or 72 hours.[1][2]

-

-

MTT Addition and Incubation:

-

After the treatment period, add 10-20 µL of MTT reagent (5 mg/mL) to each well.[6]

-

Incubate the plate for 2-4 hours at 37°C in a humidified atmosphere with 5% CO₂.[7] This allows viable cells to reduce the yellow MTT to purple formazan (B1609692) crystals.

-

-

Formazan Solubilization:

-

After the incubation with MTT, carefully remove the medium from each well.

-

Add 100-150 µL of DMSO to each well to dissolve the formazan crystals.[5]

-

Gently shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.

-

-

Absorbance Measurement:

-

Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background noise.

-

-

Data Analysis:

-

Subtract the absorbance of the blank wells (medium only) from the absorbance of the experimental wells.

-

Calculate the percentage of cell viability for each this compound concentration relative to the vehicle-treated control cells.

-

Plot the percentage of cell viability against the log of the this compound concentration to determine the IC₅₀ value using appropriate software (e.g., GraphPad Prism).

-

Visualizations

Experimental Workflow

Caption: Workflow for this compound MTT Assay.

This compound Signaling Pathway

Caption: this compound Mechanism of Action.

References

- 1. The imipridone this compound targets α-ketoglutarate dehydrogenase to induce mitochondrial stress and suppress oxidative phosphorylation in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. aacrjournals.org [aacrjournals.org]

- 4. The Imipridone this compound Targets α-Ketoglutarate Dehydrogenase to Induce Mitochondrial Stress and Suppress Oxidative Phosphorylation in Acute Myeloid Leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. MTT (Assay protocol [protocols.io]

- 6. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]

Application Note: Quantifying ONC213-Induced Apoptosis using Flow Cytometry

References

- 1. The imipridone this compound targets α-ketoglutarate dehydrogenase to induce mitochondrial stress and suppress oxidative phosphorylation in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The Imipridone this compound Targets α-Ketoglutarate Dehydrogenase to Induce Mitochondrial Stress and Suppress Oxidative Phosphorylation in Acute Myeloid Leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. researchgate.net [researchgate.net]

- 5. This compound: a novel strategy to resensitize resistant AML cells to venetoclax through induction of mitochondrial stress | springermedizin.de [springermedizin.de]

- 6. aacrjournals.org [aacrjournals.org]

- 7. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]

- 8. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]

- 10. benchchem.com [benchchem.com]

- 11. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - SG [thermofisher.com]

Application Notes and Protocols: ONC213 Colony Formation Assay in Primary AML Samples

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for assessing the efficacy of ONC213 in primary Acute Myeloid Leukemia (AML) samples using a colony formation assay. This compound is an orally active inhibitor of α-ketoglutarate dehydrogenase (αKGDH) that has demonstrated potent antileukemic activity, particularly against leukemia stem cells (LSCs), while exhibiting minimal toxicity to normal hematopoietic cells.[1][2] This document outlines the underlying mechanism of this compound, its effects on AML colony formation, and a step-by-step guide for conducting the assay.

Introduction

Acute Myeloid Leukemia (AML) is a hematologic malignancy characterized by the rapid growth of abnormal myeloid cells in the bone marrow and blood. A significant challenge in AML treatment is the persistence of leukemia stem cells (LSCs), which are often resistant to conventional chemotherapy and are a primary cause of relapse.[3][4] this compound represents a promising therapeutic agent that targets the metabolic vulnerabilities of AML cells. By inhibiting αKGDH, this compound disrupts mitochondrial respiration, leading to mitochondrial stress and apoptosis.[1][2][5] This mechanism is particularly effective in AML cells that are highly dependent on oxidative phosphorylation for energy.[1] Furthermore, this compound has been shown to reduce the expression of MCL-1, a key anti-apoptotic protein that contributes to venetoclax (B612062) resistance.[1][2][3]

The colony formation assay, or clonogenic assay, is a critical in vitro method to evaluate the ability of a single cell to proliferate and form a colony of at least 50 cells. This assay is instrumental in assessing the long-term survival and proliferative capacity of cancer cells after therapeutic intervention and provides valuable insights into the potential of a compound to eradicate the LSC population.[6][7]

Mechanism of Action of this compound in AML

This compound's primary mechanism of action in AML involves the inhibition of α-ketoglutarate dehydrogenase (αKGDH), a critical enzyme in the Krebs cycle. This inhibition leads to a cascade of downstream effects that ultimately result in the selective killing of AML cells, including LSCs.

References

- 1. The imipridone this compound targets α-ketoglutarate dehydrogenase to induce mitochondrial stress and suppress oxidative phosphorylation in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]